molecular formula C12H11FO3 B7872440 3-Fluoro-4-methoxyphenyl-(2-furyl)methanol

3-Fluoro-4-methoxyphenyl-(2-furyl)methanol

Cat. No.: B7872440
M. Wt: 222.21 g/mol
InChI Key: QJPYAVDYYQMYJY-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenyl-(2-furyl)methanol is an organic compound that features a fluorinated aromatic ring and a furan ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxyphenyl-(2-furyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and 2-furylmethanol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product.

    Catalysts: Common catalysts used in this synthesis include Lewis acids such as boron trifluoride or strong bases like sodium hydroxide.

    Solvents: Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl-(2-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 3-Fluoro-4-methoxybenzaldehyde or 3-Fluoro-4-methoxybenzoic acid.

    Reduction: 3-Fluoro-4-methoxyphenyl-(2-furyl)methane.

    Substitution: Compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-4-methoxyphenyl-(2-furyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl-(2-furyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzaldehyde: Shares the fluorinated aromatic ring but lacks the furan ring.

    2-Furylmethanol: Contains the furan ring but lacks the fluorinated aromatic ring.

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the methanol group.

Uniqueness

3-Fluoro-4-methoxyphenyl-(2-furyl)methanol is unique due to the combination of a fluorinated aromatic ring and a furan ring connected through a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c1-15-10-5-4-8(7-9(10)13)12(14)11-3-2-6-16-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPYAVDYYQMYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CO2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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